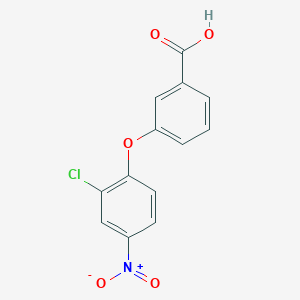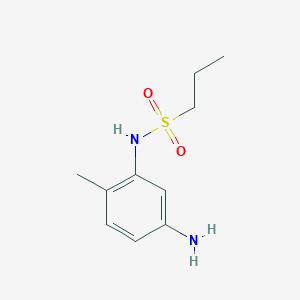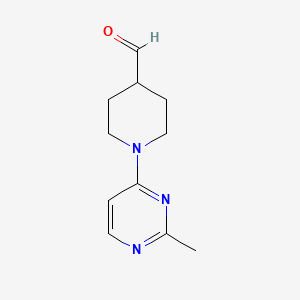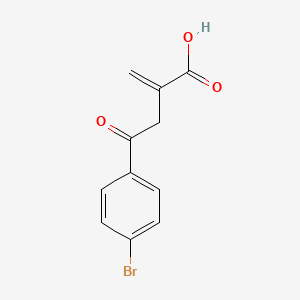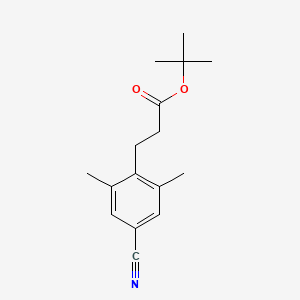
Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate is an organic compound with a complex structure It is characterized by the presence of a cyano group, two methyl groups, and a propionic acid ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate typically involves the esterification of 3-(4-Cyano-2,6-dimethyl-phenyl)-propionic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Carboxylic acids.
Applications De Recherche Scientifique
Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The cyano group can also interact with enzymes and other proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Cyano-2,6-dimethyl-phenyl)-propionic acid
- 3-(4-Cyano-2,6-dimethyl-phenyl)-propionic acid methyl ester
- 3-(4-Cyano-2,6-dimethyl-phenyl)-propionic acid ethyl ester
Uniqueness
Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate is unique due to the presence of the tert-butyl ester group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C16H21NO2 |
|---|---|
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate |
InChI |
InChI=1S/C16H21NO2/c1-11-8-13(10-17)9-12(2)14(11)6-7-15(18)19-16(3,4)5/h8-9H,6-7H2,1-5H3 |
Clé InChI |
USWTVWBQTWHKCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CCC(=O)OC(C)(C)C)C)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
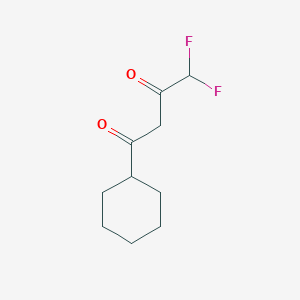

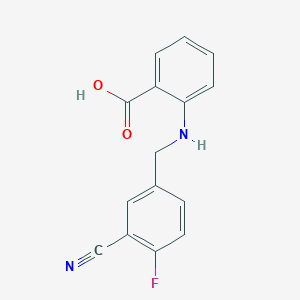
![8-Chloro-5-oxo-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid isopropyl ester](/img/structure/B8469798.png)
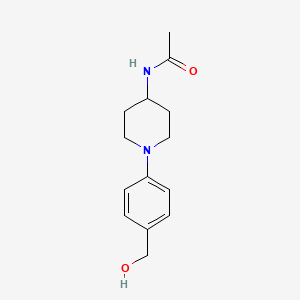
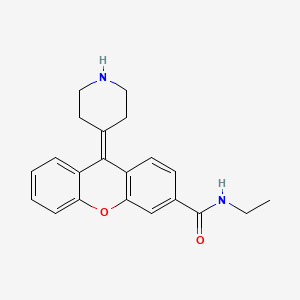
![Isopropyl 6-fluoro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B8469820.png)
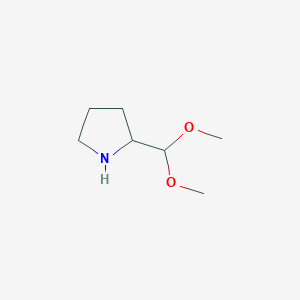
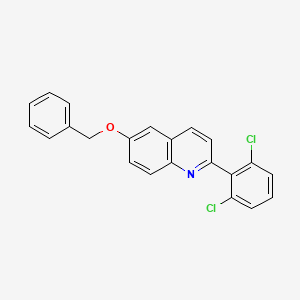
![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B8469847.png)
